Superior Reactivity in Suzuki-Miyaura Coupling vs. Secondary Alkylboronic Acids
Cyclopropylboronic acid exhibits exceptional reactivity in Suzuki-Miyaura cross-coupling, outperforming other secondary alkylboronic acids. While most secondary alkylboronic acids are 'much less reactive' and require specialized catalysts, cyclopropyl derivatives couple readily under standard palladium catalysis [1]. This reactivity is attributed to the partial sp2 character of the cyclopropane C-B bond, which lowers the activation barrier for transmetalation [1].
| Evidence Dimension | Relative Reactivity in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | Reactive; couples readily with aryl halides under standard Pd catalysis [1]. |
| Comparator Or Baseline | Secondary alkylboronic acids (e.g., isopropylboronic acid): Much less reactive; very few catalysts can activate them [1]. |
| Quantified Difference | Qualitative but well-documented: Cyclopropylboron derivatives are exceptions to the general low reactivity of secondary alkylboron species [1]. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl halides. |
Why This Matters
Enables reliable coupling of a secondary alkyl group without needing exotic, costly catalyst systems, simplifying process development and scale-up.
- [1] Doucet, H. (2008). Suzuki-Miyaura cross-coupling reactions of alkylboronic acid derivatives or alkyltrifluoroborates with aryl, alkenyl or alkyl halides and triflates. European Journal of Organic Chemistry, 2008(12), 2013–2030. https://doi.org/10.1002/ejoc.200700984 View Source
